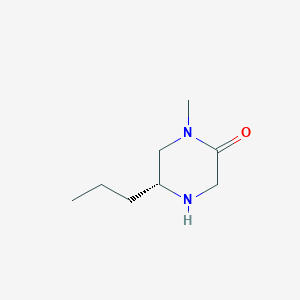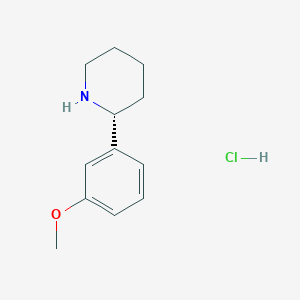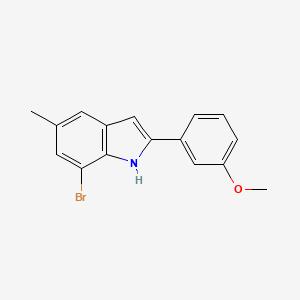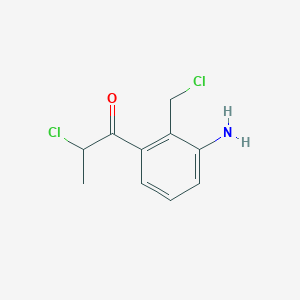
1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H11Cl2NO. This compound features a phenyl ring substituted with an amino group, a chloromethyl group, and a chloropropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a suitable precursor, followed by amination and subsequent chloromethylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chloromethyl and amino groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(3-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
Uniqueness
1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloromethyl and chloropropanone groups
Eigenschaften
Molekularformel |
C10H11Cl2NO |
|---|---|
Molekulargewicht |
232.10 g/mol |
IUPAC-Name |
1-[3-amino-2-(chloromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5,13H2,1H3 |
InChI-Schlüssel |
DJIODHPHMNZYKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

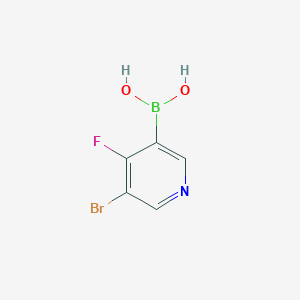
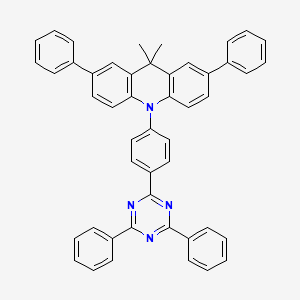

![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
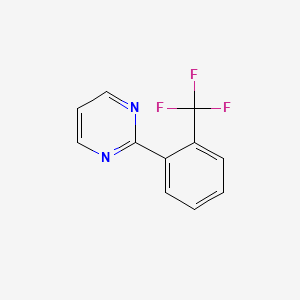
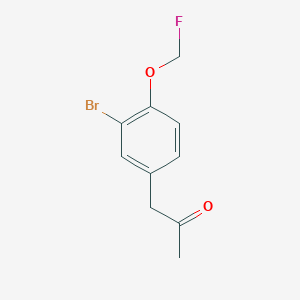
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
